molecular formula C12H12N4S B11609988 3-(ethylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole

3-(ethylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole

Katalognummer: B11609988
Molekulargewicht: 244.32 g/mol
InChI-Schlüssel: GKHCPJRSVBGSAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Ethylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazine ring fused with an indole ring, with an ethylsulfanyl group at the 3-position and a methyl group at the 8-position.

Vorbereitungsmethoden

The synthesis of 3-(ethylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole can be achieved through various synthetic routes. One common method involves the condensation of 5-tert-butylisatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions typically involve refluxing in a suitable solvent such as toluene or acetic acid, with the presence of a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to increase yield and efficiency.

Analyse Chemischer Reaktionen

3-(Ethylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI). Major products formed from these reactions include various substituted triazinoindoles with different functional groups, which can be further utilized in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

3-(Ethylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C12H12N4S

Molekulargewicht

244.32 g/mol

IUPAC-Name

3-ethylsulfanyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole

InChI

InChI=1S/C12H12N4S/c1-3-17-12-14-11-10(15-16-12)8-6-7(2)4-5-9(8)13-11/h4-6H,3H2,1-2H3,(H,13,14,16)

InChI-Schlüssel

GKHCPJRSVBGSAF-UHFFFAOYSA-N

Kanonische SMILES

CCSC1=NC2=C(C3=C(N2)C=CC(=C3)C)N=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.